molecular formula C9H14N4O B050143 3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine CAS No. 114724-42-4

3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine

Cat. No. B050143
M. Wt: 194.23 g/mol
InChI Key: MUJAUZIHWPUKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine, commonly known as AOQ, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. AOQ belongs to the class of quinuclidine derivatives, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, and analgesic effects.

Mechanism Of Action

The exact mechanism of action of AOQ is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters, including acetylcholine, serotonin, and dopamine. AOQ has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in acetylcholine levels, which is associated with improved cognitive function. AOQ has also been found to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

The biochemical and physiological effects of AOQ are diverse and depend on the dose and route of administration. AOQ has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. It has also been found to protect against radiation-induced damage in cells. Additionally, AOQ has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using AOQ in lab experiments is its relatively simple synthesis method. AOQ can be synthesized in a few steps using readily available starting materials. Additionally, AOQ has been found to exhibit a variety of biological activities, making it a versatile compound for investigating various pharmacological effects. However, one limitation of using AOQ in lab experiments is its limited solubility in water. This can make it difficult to administer AOQ to animal models or to study its pharmacokinetics.

Future Directions

There are several future directions for the study of AOQ. One potential direction is to investigate its potential use as a radioprotective agent. AOQ has been shown to protect against radiation-induced damage in cells, and further studies could explore its potential use in protecting against radiation-induced injury in humans. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. AOQ has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies could explore its potential use in humans. Additionally, further studies could investigate the mechanism of action of AOQ and its potential use in the treatment of other diseases, such as epilepsy and depression.

Synthesis Methods

The synthesis of AOQ involves the reaction of 3-aminooxadiazole with quinuclidine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields AOQ as a white crystalline solid. The purity of AOQ can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

AOQ has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. AOQ has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells. Additionally, AOQ has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.

properties

CAS RN

114724-42-4

Product Name

3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C9H14N4O/c10-9-11-8(14-12-9)7-5-13-3-1-6(7)2-4-13/h6-7H,1-5H2,(H2,10,12)

InChI Key

MUJAUZIHWPUKFL-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)C3=NC(=NO3)N

Canonical SMILES

C1CN2CCC1C(C2)C3=NC(=NO3)N

synonyms

3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine
L 660863
L-660,863
L-660863

Origin of Product

United States

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